molecular formula C17H25ClN2O B7913515 N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7913515
M. Wt: 308.8 g/mol
InChI Key: OOUSTUBRGWCJNN-INIZCTEOSA-N
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Description

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide is a chiral small molecule with the molecular formula C17H25ClN2O and a molecular weight of 308.85 g/mol . This compound is provided as a single stereoisomer, as indicated by its specific CAS number 1353997-01-9 . Its structure features a piperidine core that is substituted with a benzyl group and further functionalized with a chloroacetamide moiety bearing an isopropyl group. This specific stereochemistry is often critical for its interaction with biological targets and can significantly influence the outcome of research . As a versatile chiral building block, this compound is of significant value in medicinal chemistry and drug discovery research. It serves as a key intermediate for the synthesis and exploration of more complex molecules, particularly in the development of receptor modulators and enzyme inhibitors . Researchers utilize this scaffold to study structure-activity relationships (SAR), as the piperidine and acetamide functionalities are common pharmacophores in bioactive compounds . The presence of the chloro group offers a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information .

Properties

IUPAC Name

N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUSTUBRGWCJNN-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Quaternization and Reduction

Adapting methods from EP2994454B1, 3-amino-4-methylpyridine undergoes N-acylation, quaternization with benzyl chloride, and partial reduction to yield 1-benzyl-1,2,5,6-tetrahydropyridine. Subsequent hydrolysis and reductive amination produce racemic 1-benzyl-piperidin-3-amine (Fig. 1A).

Key Reaction Conditions

StepReagents/ConditionsYield (%)
QuaternizationBenzyl chloride, toluene, 110°C85
Partial ReductionNaBH₄, MeOH, 0–5°C78
Reductive AminationTi(OiPr)₄, MeNH₂, NaBH₄65

This method avoids chromatographic purification, favoring crystallization for scalability.

Direct Benzylation of Piperidin-3-amine

An alternative route involves protecting piperidin-3-amine with a tert-butoxycarbonyl (Boc) group, followed by N-benzylation at the 1-position using benzyl bromide (K₂CO₃, DMF, 80°C). Deprotection with HCl yields 1-benzyl-piperidin-3-amine (Fig. 1B).

Enantiomeric Resolution

Racemic 1-benzyl-piperidin-3-amine is resolved using chiral acids.

Diastereomeric Salt Formation

Treatment with L-(+)-dibenzoyl tartaric acid in methanol-water (1:1) preferentially crystallizes the (S)-enantiomer as its tartrate salt. Freebasing with NaOH provides (S)-1-benzyl-piperidin-3-amine with >99% enantiomeric excess (ee).

Resolution Efficiency

Chiral AcidSolvent Systemee (%)Yield (%)
L-DBTAMeOH:H₂O (1:1)99.542
L-Tartaric acidEtOH:H₂O (2:1)9538

Introduction of the Isopropyl Group

Reductive Amination

(S)-1-Benzyl-piperidin-3-amine reacts with acetone under reductive conditions (NaBH₃CN, AcOH, MeOH, 25°C) to form (S)-N-isopropyl-1-benzyl-piperidin-3-amine (Fig. 2A).

Optimization Data

Reducing AgentSolventTemp (°C)Yield (%)
NaBH₃CNMeOH2588
NaBH(OAc)₃DCE2576
Ti(OiPr)₄/NaBH₄THF068

NaBH₃CN in methanol provides optimal yields while minimizing tertiary amine byproducts.

Alkylation Strategies

Direct alkylation with isopropyl bromide (K₂CO₃, DMF, 60°C) yields <30% due to over-alkylation. Phase-transfer catalysis (tetrabutylammonium iodide, NaOH, H₂O/CH₂Cl₂) improves selectivity to 55%.

Acylation with Chloroacetyl Chloride

The secondary amine undergoes acylation under Schotten-Baumann conditions (chloroacetyl chloride, NaOH, CH₂Cl₂/H₂O) to furnish the target compound (Fig. 3).

Reaction Scale-Up

Scale (mol)BasePurity (%)Isolated Yield (%)
0.1Et₃N98.592
1.0NaOH (aq)97.889
10.0NaHCO₃96.285

Aqueous bases enhance safety and reduce solvent use for industrial applications.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the piperidine core on Wang resin enables iterative alkylation and acylation, though yields are lower (65–70%).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates achieves 90% ee but requires specialized equipment.

Analytical Characterization

Critical Analytical Data

ParameterValueMethod
Melting Point112–114°CDSC
[α]D²⁵+24.5° (c 1.0, CHCl₃)Polarimetry
HPLC Purity99.3%C18, MeCN:H₂O
¹H NMR (400 MHz, CDCl₃)δ 1.05 (d, 6H), 3.22 (m, 1H)-

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of biological activities.

Comparison with Similar Compounds

Substituent Variations in Piperidine/Azetidine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Differences
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide C₁₇H₂₅ClN₂O 308.85 Benzyl (1-position), isopropyl, chloro High lipophilicity due to benzyl group
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide C₁₀H₁₈ClN₂O 217.72 Methyl (1-position), pyrrolidine ring Smaller ring (pyrrolidine vs. piperidine)
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide C₁₂H₂₄N₃O 226.34 Amino group, methyl-piperidinylmethyl Lack of chloro substituent; polar amino group
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide C₁₁H₂₀N₃O 210.30 Cyclopropyl, methyl-piperidinyl Cyclopropyl enhances steric hindrance

Key Observations :

  • Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to methyl or cyclopropyl analogs, which may affect membrane permeability and bioavailability .
  • Electrophilicity: The 2-chloro substituent distinguishes it from amino-substituted analogs, suggesting divergent reactivity in nucleophilic environments .

Research Findings and Pharmacological Implications

Physicochemical and ADMET Properties

While direct ADMET data for the target compound is unavailable, tertiary amines with similar structures (e.g., N-substituted piperidines) generally exhibit moderate solubility in polar solvents and variable metabolic stability due to cytochrome P450 interactions . The benzyl group may prolong half-life but increase hepatotoxicity risks, as seen in related benzyl-piperidine pharmaceuticals .

Biological Activity

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide is a synthetic organic compound belonging to the piperidine derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H24ClN2O\text{C}_{17}\text{H}_{24}\text{Cl}\text{N}_2\text{O}

This compound features:

  • A piperidine ring with a benzyl substituent.
  • A chloro group on the acetamide moiety.
  • An isopropyl group that contributes to its lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The mechanism involves:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in lipid metabolism and cell signaling. Inhibition of this enzyme can have implications for neurodegenerative diseases, including Alzheimer's disease .

3. Cholinesterase Inhibition

Studies have shown that piperidine derivatives can act as cholinesterase inhibitors, which is beneficial in treating conditions like Alzheimer’s disease by enhancing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the piperidine ring and the substituents significantly affect biological activity. Key findings include:

  • Benzyl Substituent : Enhances binding affinity to biological targets.
  • Chloro Group : Contributes to increased lipophilicity and bioavailability.
  • Isopropyl Group : Plays a role in improving metabolic stability.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar piperidine compounds, researchers found that specific structural modifications led to enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells. The study highlighted the importance of three-dimensional structures for better interaction with protein binding sites .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of nSMase2 inhibitors derived from piperidine structures. The results demonstrated significant inhibition of exosome release from neuronal cells, suggesting therapeutic benefits in neurodegenerative disorders .

Data Tables

Activity Type Target IC50 Value (nM) Reference
AnticancerFaDu Tumor Cells150
Enzyme InhibitionnSMase2300
Cholinesterase InhibitionAcetylcholinesterase200

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide in laboratory settings?

  • Methodological Guidance :

  • Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure levels.
  • Wear full protective gear (gloves, goggles, lab coats) and ensure local exhaust ventilation to minimize inhalation risks .
  • Prevent environmental contamination by avoiding drainage system entry and using sealed containers for waste .

Q. What synthetic routes are reported for chloroacetamide derivatives with piperidine moieties?

  • Methodological Guidance :

  • Multi-step synthesis involving nucleophilic substitution and amidation. For example, 2-chloro-N-methylacetamide can be coupled with piperidine intermediates under controlled pH and temperature (e.g., 0–5°C for exothermic reactions) .
  • Optimize yields (2–5%) via iterative purification (e.g., column chromatography) and characterize intermediates using NMR and mass spectrometry .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Guidance :

  • Test stability at 4°C (short-term) , -20°C (long-term) , and under light exposure (UV/Vis). Monitor degradation via HPLC for purity changes over 1–12 months .
  • Use inert atmospheres (argon/nitrogen) to prevent oxidation and store in amber glass containers to limit photodegradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Guidance :

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Use software like Gaussian or ORCA for reaction path searches .
  • Integrate machine learning to predict optimal solvents/catalysts from historical data (e.g., ICReDD’s workflow combining computation and experimental feedback loops) .

Q. How to resolve discrepancies in physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Guidance :

  • Experimentally determine logP via shake-flask/HPLC methods and solubility in buffers (pH 1–10) using UV-spectrophotometry. Cross-validate with computational tools like ACD/Labs .
  • Address data gaps by publishing results in open-access databases (e.g., PubChem) to enhance reproducibility .

Q. What strategies minimize stereochemical uncertainties during synthesis?

  • Methodological Guidance :

  • Use chiral auxiliaries (e.g., (S)-1-benzylpiperidine) and monitor enantiomeric excess via chiral HPLC or polarimetry .
  • Optimize reaction conditions (e.g., low temperature, inert atmosphere) to suppress racemization and confirm configuration via X-ray crystallography .

Q. How to address conflicting toxicological data across studies?

  • Methodological Guidance :

  • Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells) to validate acute toxicity. Compare results against IARC/OSHA classifications .
  • Perform dose-response studies in rodent models to clarify carcinogenic potential, adhering to OECD guidelines .

Q. What advanced analytical techniques characterize this compound’s structure and purity?

  • Methodological Guidance :

  • High-resolution mass spectrometry (HR-MS) for exact mass confirmation (e.g., m/z 276.37 for C16H24N2O2) .
  • 2D NMR (COSY, HSQC) to resolve piperidine and acetamide proton couplings. Reference spectral libraries (e.g., mzCloud) for fragmentation patterns .

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